6-Fluoroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
6-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNSJNSRKFPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoroquinoline 3 Carbonitrile and Its Analogs
De Novo Synthesis Approaches
De novo synthesis, the construction of the quinoline (B57606) core from acyclic precursors, remains a cornerstone of quinoline chemistry. Several classical and modern methods have been adapted for the synthesis of fluorinated quinoline-3-carbonitriles.
Synthesis from Substituted Anthranilonitriles via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.com This method has been effectively applied to the synthesis of 4-aminoquinoline-3-carbonitriles from appropriately substituted anthranilonitriles (2-aminobenzonitriles).
A recent approach describes the synthesis of 4-amino-6-fluoroquinoline-3-carbonitrile (B2876638) starting from substituted anthranilonitriles. researchgate.net The synthesis involves the reaction of anthranilonitriles with 3-bromopropanenitrile in the presence of potassium tert-butoxide (t-BuOK) in anhydrous dimethylformamide (DMF) to yield 2-(cyanoethylamino)benzonitriles. researchgate.netresearchgate.net Subsequent Thorpe-Ziegler cyclization of these intermediates using tert-butyllithium (B1211817) (t-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) affords the desired 4-aminoquinoline-3-carbonitriles in moderate yields. researchgate.netresearchgate.net The vicinal amino and cyano groups of the product are valuable for further ring constructions. researchgate.net
Preparation of Key Precursors (e.g., 2-Chloro-6-fluoroquinoline-3-carbaldehyde) from Acetanilide (B955)
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. It is the predominant route for synthesizing 2-chloroquinoline-3-carbaldehydes, which are crucial precursors for compounds like 6-fluoroquinoline-3-carbonitrile. This reaction, sometimes referred to as the Meth-Cohn synthesis in the context of quinolines, involves the treatment of acetanilides with a Vilsmeier reagent. rsc.org
The process begins with the preparation of the Vilsmeier reagent in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). rsc.orgacs.orgacs.org The acetanilide derivative, for instance, N-(4-fluorophenyl)acetamide, is then treated with the Vilsmeier reagent. acs.orgacs.org The reaction mixture is heated, typically at temperatures between 90-100°C for several hours, to induce cyclization and formylation, yielding the 2-chloro-6-fluoroquinoline-3-carbaldehyde. acs.orgacs.org The product is then typically isolated by pouring the reaction mixture into ice-cold water, which causes the aldehyde to precipitate. acs.org
| Starting Material | Reagents | Conditions | Product |
| N-(4-fluorophenyl)acetamide | 1. DMF, POCl₃2. Acetanilide | 1. 0-5°C (Reagent prep)2. Heat to 90-100°C, 22h | 2-Chloro-6-fluoroquinoline-3-carbaldehyde |
Classical Quinoline Synthesis Protocols
Several named reactions form the classical foundation for quinoline synthesis and have been adapted for the preparation of fluoroquinolone scaffolds. vcu.edutubitak.gov.trnih.gov
Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters. mdpi.comjptcp.com The reaction conditions dictate the final product. At lower temperatures, the reaction favors attack at the keto group, leading to an enamino ester intermediate. Thermal cyclization of this intermediate at high temperatures (~250°C) yields a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone). mdpi.combac-lac.gc.ca Conversely, at higher initial temperatures (e.g., 140°C), the reaction favors amide formation, which upon cyclization (the Knorr variation), produces a 2-hydroxyquinoline. core.ac.uk
Gould-Jacobs Reaction: This is one of the most established methods for synthesizing 4-hydroxyquinolones. vcu.eduquimicaorganica.org It begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester. vcu.eduwikipedia.org A subsequent thermal cyclization at high temperatures leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. quimicaorganica.orgwikipedia.org This reaction has been instrumental in the synthesis of many fluoroquinolone antibiotics. quimicaorganica.orgresearchgate.net
Grohe-Heitzer Synthesis: This versatile method provides access to 4-quinolone-3-carboxylic acids, the core of many modern antibiotics. quimicaorganica.orggoogle.com The synthesis involves the reaction of a substituted benzoyl acetate (B1210297) (obtainable from a substituted benzene) with triethyl orthoformate to create an ethoxyalkene. quimicaorganica.org This intermediate then reacts with an amine, and the resulting enamine is cyclized using a strong base to form the fluoroquinolone ring. quimicaorganica.org A key advantage of this method is the ability to introduce a variety of N-alkyl groups. google.com
| Synthesis Method | Key Reactants | Primary Product Type |
| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline |
| Knorr (variation) | Aniline, β-ketoester | 2-Hydroxyquinoline |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxy-3-carboalkoxyquinoline |
| Grohe-Heitzer | Substituted benzoyl acetate, Amine | N-substituted 4-quinolone-3-carboxylic acid |
Catalytic Synthesis Routes
Catalytic methods offer efficient and often more environmentally friendly alternatives to classical synthetic protocols, enabling late-stage functionalization and novel reaction pathways.
Transition Metal-Catalyzed Reactions
Palladium-Catalyzed Cyanation: The introduction of the C-3 carbonitrile can be achieved via palladium-catalyzed cyanation of a suitable halo-quinoline precursor. This method is a powerful tool for forming aryl nitriles. organic-chemistry.orgorganic-chemistry.org The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand like dppf, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgbeilstein-journals.org These reactions can be susceptible to catalyst poisoning by excess cyanide ions, a challenge that can sometimes be mitigated by additives. nih.gov This approach allows for the conversion of a 3-bromo-6-fluoroquinoline (B1591856) to this compound.
Iridium-Catalyzed C-H Borylation: Iridium-catalyzed C–H borylation has emerged as a key strategy for the late-stage functionalization of heterocycles like quinolines. nih.govacs.org This method allows for the direct conversion of a C-H bond into a versatile boronic ester (Bpin) group, which can then be transformed into a wide range of other functionalities. elsevierpure.comnih.gov Research has shown that using a catalyst system like [Ir(OMe)COD]₂ with a bidentate ligand such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), one can achieve efficient borylation of the 6-fluoroquinoline (B108479) scaffold. nih.govacs.org Studies have demonstrated that for 6-fluoroquinolines, the borylation is highly selective for the C-7 position. acs.org This C-7 borylated intermediate can then undergo subsequent cross-coupling reactions to introduce diverse substituents. nih.gov
| Catalytic Reaction | Catalyst System (Example) | Substrate | Product |
| Pd-Catalyzed Cyanation | Pd(OAc)₂, dppf, Zn(CN)₂ | 3-Bromo-6-fluoroquinoline | This compound |
| Ir-Catalyzed Borylation | [Ir(OMe)COD]₂, dtbpy, B₂pin₂ | 6-Fluoroquinoline | 6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Application of Nanocatalysts (e.g., Zirconia Sulfuric Acid Nanoparticles)
Nanocatalysts are gaining prominence in organic synthesis due to their high surface area, enhanced catalytic activity, and potential for recyclability. nih.govpnu.ac.ir Zirconia (ZrO₂) based nanoparticles, in particular, are noted for their thermal stability and mechanical strength. pnu.ac.ir
Zirconia sulfuric acid (ZrSA) nanoparticles have been developed as efficient, reusable solid acid catalysts for synthesizing fluoroquinolone derivatives. pnu.ac.irijcce.ac.ir These catalysts have been successfully employed in the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with various piperazine (B1678402) derivatives. pnu.ac.irijcce.ac.ir The reactions are often conducted in water under reflux conditions, highlighting the green chemistry aspect of this methodology. ijcce.ac.ir The ZrSA nanoparticles show high catalytic activity and can be recovered and reused multiple times without a significant loss of efficiency. pnu.ac.irijcce.ac.ir While this specific application focuses on modifying a pre-existing fluoroquinolone core rather than building it, related zirconia-based nanocatalysts have been used for the primary synthesis of quinolines via the Friedländer condensation. tubitak.gov.trresearchgate.net
Photochemical Synthesis Strategies for Quinoline-3-carbonitriles
The use of light to mediate chemical reactions offers a powerful and often milder alternative to traditional thermal methods. In the context of quinoline-3-carbonitrile synthesis, photochemical strategies have emerged as a key area of innovation.
One notable advancement is the development of a continuous-flow photochemical method for synthesizing 3-cyanoquinolines. acs.org This strategy addresses the increasing demand for quinoline-3-carbonitriles as building blocks for pharmacologically active molecules on a larger scale. acs.org The process begins with 2-(azidomethyl)-3-(aryl)prop-2-enenitriles, which, upon visible light irradiation in the presence of N-bromosuccinimide (NBS), are converted into iminyl radicals. This transformation occurs through α-hydrogen abstraction and the subsequent extrusion of nitrogen gas. The resulting iminyl radicals then undergo an intramolecular attack on the aryl ring to form the desired quinoline-3-carbonitriles. acs.org A key advantage of this flow chemistry approach is its ability to safely handle potentially hazardous intermediates like azides on a larger scale, which would be problematic in a traditional batch setup due to risks associated with gas evolution and uniform light exposure. acs.org
The versatility of this method was demonstrated through the synthesis of various substituted quinoline-3-carbonitriles. The reaction conditions, optimized for flow chemistry, highlight the efficiency of this photochemical approach.
Table 1: Synthesis of Substituted Quinoline-3-carbonitriles via Photochemical Flow Reaction
| Starting Material (Aldehyde) | Product | Yield (Batch) | Yield (Flow) |
|---|---|---|---|
| 4-Bromobenzaldehyde | 6-Bromoquinoline-3-carbonitrile | 64% | 77% |
Yields are based on isolated product after chromatography. The flow reaction was performed using a 3 mL FEP coil reactor with a residence time of 3.0 minutes under Green LED panel irradiation at room temperature. acs.org
Further research in the broader field of quinoline synthesis has explored various photocatalytic methods. For instance, visible-light-excited 9,10-phenanthrenequinone has been employed as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines. nih.gov This method proceeds via an electrocyclization mechanism triggered by the one-electron oxidation of the imine substrate, yielding 2,4-disubstituted quinolines in high yields under mild conditions. nih.gov Other approaches have utilized visible-light-induced photocatalytic aerobic oxidative dehydrogenative coupling of glycine (B1666218) derivatives with alkenes to produce substituted quinolines. organic-chemistry.org These methods, while not all directly producing the 3-carbonitrile derivative, showcase the broad potential of photochemistry in constructing the quinoline core under gentle and controlled conditions. nih.govorganic-chemistry.orgmdpi.com
Environmentally Conscious Synthetic Methodologies
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds. For quinoline-3-carbonitriles, this has led to the development of cleaner, more efficient, and atom-economical protocols.
A prominent green strategy involves multicomponent reactions (MCRs) in environmentally benign solvents like water. One such method describes a one-pot, three-component reaction of anilines, aldehydes, and malononitrile (B47326) to produce 2-amino-4-arylquinoline-3-carbonitriles. sciforum.netrsc.org These reactions can be effectively promoted by organocatalysts like L-proline or simple salts such as ammonium (B1175870) chloride, avoiding the need for expensive and toxic metal catalysts. rsc.orgresearchgate.net
Microwave-assisted synthesis in neat water represents another significant green advancement. sciforum.net This technique dramatically reduces reaction times and often improves yields compared to conventional heating. For example, the synthesis of 2-amino-4-(4-nitrophenyl)-6-methylquinoline-3-carbonitrile was achieved in 99% yield in just 30 seconds under microwave irradiation in water with L-proline as a catalyst. sciforum.net
Table 2: L-Proline Catalyzed Green Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles
| Aldehyde | Aniline | Product | Yield (Microwave, 30s) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 4-Methylaniline | 2-Amino-6-methyl-4-(4-nitrophenyl)quinoline-3-carbonitrile | 99% |
| 4-Chlorobenzaldehyde | Aniline | 2-Amino-4-(4-chlorophenyl)quinoline-3-carbonitrile | 96% |
| 4-Hydroxybenzaldehyde | Aniline | 2-Amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile | 95% |
Reactions were carried out using 1 mmol of each reactant and 5 mol% of L-proline in 10 mL of water under microwave irradiation at 90°C. sciforum.net
The use of recyclable nanocatalysts is another cornerstone of green quinoline synthesis. nih.gov For instance, zirconia sulfuric acid (ZrSA) nanoparticles have been used as a highly efficient and recyclable catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids in water, providing rapid access to fluoroquinolone derivatives. ijcce.ac.ir Similarly, a giant-ball nanoporous isopolyoxomolybdate has proven to be a highly effective heterogeneous catalyst for the same transformation, also in refluxing water. jmcs.org.mxscielo.org.mx These catalytic systems are advantageous as they minimize waste by allowing for easy separation and reuse of the catalyst and employ water as a safe and abundant solvent. ijcce.ac.irjmcs.org.mx
These environmentally conscious methods not only offer practical advantages in terms of operational simplicity and reduced environmental impact but also provide high yields and selectivity for the desired quinoline-3-carbonitrile products. researchgate.net
Structural Elucidation and Analytical Characterization of 6 Fluoroquinoline 3 Carbonitrile and Derivatives
Spectroscopic Analysis
Spectroscopic techniques are fundamental in determining the structural framework of molecules by probing the interaction of electromagnetic radiation with the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: In the ¹H NMR spectrum of a 6-fluoroquinoline (B108479) derivative, distinct signals corresponding to different protons in the molecule are observed. For instance, in a derivative of 6-fluoroquinolone-3-carboxylic acid, the amine proton (-NH) at the N-1 position of the quinolone ring typically appears as a singlet signal around δ 12 ppm. jneonatalsurg.com The amide proton at the C-3 position can manifest as a triplet at approximately δ 9.5–10.5 ppm. jneonatalsurg.com Aromatic protons on the quinoline (B57606) and any substituted phenyl rings generally resonate in the range of δ 6.80–8.10 ppm. nih.gov For 2-chloro-6-fluoroquinoline-3-carbaldehyde, the aldehyde proton gives a characteristic signal between δ 10.2 and 10.5 ppm, while the H-4 proton is observed around δ 8.68 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For 2-chloro-6-fluoroquinoline-3-carbaldehyde, the carbonyl carbon of the aldehyde group shows a signal at approximately 189 ppm. In derivatives of the fluoroquinolone ring, the carbon atoms of the quinolone core exhibit characteristic chemical shifts. dergipark.org.tr For example, in certain fluoroquinolone derivatives, the C-H peaks of the fluoroquinolone ring can be found at approximately 148.12 and 148.34 ppm. dergipark.org.tr
2D NMR Techniques: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton and carbon signals. nih.govcolumbia.educolumbia.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-4 bonds), which helps in piecing together the molecular structure. columbia.educolumbia.edu These techniques are particularly valuable for confirming the connectivity of different fragments within the molecule, such as the attachment of substituents to the quinoline core. nih.gov For instance, the structure of isomeric quinoxalines can be definitively confirmed by analyzing the increment values of signals in the ¹³C NMR spectra, with 2D NMR (HSQC and HMBC) being used to assign the ¹H and ¹³C NMR signals of the regioisomeric derivatives. researchgate.net
¹H and ¹³C NMR Data for Selected 6-Fluoroquinoline Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-amino-6-fluoroquinoline-3-carbonitrile | Not explicitly detailed | Not explicitly detailed | rsc.org |
| 2-Chloro-6-fluoroquinoline-3-carbaldehyde | 10.2–10.5 (aldehyde), 8.68 (H-4) | 189 (C=O) | |
| 1-Ethyl-6-fluoro-4-oxo-7-[4-(2-phenyl-2-hydroxy-iminoethyl)-piperazin-1-yl]-1,4-dihydro-quinoline-3-carboxylic Acid | 15.08 (COOH), 8.69 (C=C-H), 6.80-8.10 (Aromatic), 4.31 (q, -CH2), 3.88 (s, N-CH2), 2.77 & 3.36 (m, Piperazinyl), 1.58 (t, -CH3) | Not explicitly detailed | nih.gov |
| 1-Ethyl-6-fluoro-4-oxo-7-[4-(2-phenyl-2-hydrazono-ethyl)-piperazin-1-yl]-4-1,4-dihydro-quinoline-3-carboxylic Acid | 15.09 (COOH), 8.68 (C=C-H), 6.87-8.09 (Aromatic), 4.32 (q, -CH2), 3.75 (s, N-CH2), 2.80 & 3.34 (m, Piperazinyl), 1.25 (t, -CH3) | Not explicitly detailed | nih.gov |
Vibrational Spectroscopy (Fourier Transform Infrared - FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nitrkl.ac.in In 6-fluoroquinoline-3-carbonitrile and its derivatives, characteristic vibrational frequencies confirm the presence of key structural motifs. For example, the nitrile group (C≡N) exhibits a sharp absorption band in the region of 2200-2300 cm⁻¹. The C=O stretching vibration of a carboxylic acid or ketone is typically observed between 1680 and 1750 cm⁻¹. nih.gov The C-F bond stretching appears in the fingerprint region, usually between 1000 and 1400 cm⁻¹. For instance, in a series of fluoroquinolone derivatives, the C=O stretching vibrations were observed in the range of 1624-1633 cm⁻¹ and 1701-1720 cm⁻¹. nih.gov The distinct patterns of absorption bands in the FTIR spectrum serve as a molecular fingerprint, allowing for the identification of the compound. nitrkl.ac.in
Characteristic FTIR Absorption Bands for Functional Groups in 6-Fluoroquinoline Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|
| Nitrile (C≡N) | ~2200-2300 | General |
| Carbonyl (C=O) of quinolone | 1629, 1896 | nih.gov |
| Hydroxyl (O-H) | 3221 | nih.gov |
| Amine (N-H) | 3369 | nih.gov |
| Carbon-Hydrogen (C-H) | 2937 | nih.gov |
Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis, Fluorescence Spectroscopy)
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. researchgate.net
UV-Vis Spectroscopy: Fluoroquinolones exhibit characteristic absorption bands in the UV-Vis region due to π→π* electronic transitions within the aromatic quinoline system. bohrium.com The position and intensity of these absorption bands can be influenced by substituents on the quinoline ring and the solvent used. bohrium.com For example, metal complexes of fluoroquinolones show absorption bands in both the UV and visible regions. nih.gov
Fluorescence Spectroscopy: Many fluoroquinolone derivatives are inherently fluorescent, a property that can be utilized for their detection and characterization. mdpi.com The fluorescence emission spectra are typically independent of the excitation wavelength. bohrium.com The introduction of different substituents can alter the fluorescence properties, leading to shifts in the emission maxima and changes in the quantum yield. bohrium.com This sensitivity to the molecular environment makes fluorescence spectroscopy a valuable tool for studying interactions between fluoroquinolones and biological targets.
Photophysical Data for a Profluorescent Fluoroquinolone-Nitroxide
| Compound | λabs (nm) | λem (nm) | ε (M⁻¹cm⁻¹) | ΦF | Reference |
|---|---|---|---|---|---|
| FN 14 | 288, 332 | 455 | 34,000 | 0.05 | mdpi.com |
| FM 17 | 288, 332 | 455 | 34,000 | 0.45 | mdpi.com |
Mass Spectrometry (MS, LC-MS, High-Resolution Mass Spectrometry - HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. dergipark.org.tr
MS and LC-MS: In its basic form, MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound. nih.gov Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the purity of the target compound. mdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. rsc.orgacs.org This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For 2-amino-6-fluoroquinoline-3-carbonitrile, the calculated mass for the protonated molecule [M+H]⁺ is 170.0718, and the found value was 170.0713, confirming the elemental formula C₁₀H₇N₃. rsc.org
Solid-State Characterization
While spectroscopic methods provide information about the molecule in solution, solid-state characterization techniques reveal the arrangement of molecules in the crystalline state.
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique widely employed in the pharmaceutical and chemical industries for the characterization of crystalline solids. farmaceut.org This method provides a unique diffraction pattern for each crystalline material, which is dependent on the arrangement of atoms within the crystal lattice. farmaceut.orgspectroscopyonline.com The positions and relative intensities of the diffraction peaks are used to identify crystalline phases, determine the degree of crystallinity, and differentiate between various polymorphic forms. americanpharmaceuticalreview.com
In the study of fluoroquinolones, PXRD is a powerful tool for identification and quality control. farmaceut.orgnitrkl.ac.in The diffraction patterns of different fluoroquinolone derivatives are typically unique, allowing for their unambiguous identification. nitrkl.ac.in The analysis involves scanning the sample over a range of Bragg angles (2θ) and recording the resulting diffraction pattern. nitrkl.ac.in For instance, studies on various fluoroquinolones have demonstrated that the most intense peaks in their XRD patterns can be used for definitive identification. researchgate.net The technique can readily distinguish between different crystalline forms (polymorphs), amorphous forms, and co-crystals, which can have significantly different physical properties such as solubility and stability. americanpharmaceuticalreview.com
While specific PXRD data for this compound is not detailed in the provided search results, the general methodology for analyzing related fluoroquinolone compounds involves comparing the experimental diffraction pattern with reference patterns or using it to identify new crystalline forms. farmaceut.orgnitrkl.ac.in The data obtained from PXRD analysis is crucial for ensuring the consistency and quality of the synthesized material.
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are instrumental in characterizing the thermal stability and decomposition behavior of chemical compounds. abo.fi TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. abo.fi
In the context of fluoroquinolone derivatives, TGA and DTA provide valuable information about their thermal stability, the presence of solvated molecules (like water), and the general scheme of their thermal decomposition. researchgate.net For example, a study on novel Co(II) and Zn(II) complexes of a fluoroquinolone derivative involved heating the samples under a nitrogen atmosphere at a constant rate to observe their decomposition stages. researchgate.net The TGA curve reveals the temperature ranges at which weight loss occurs, and the magnitude of the weight loss corresponds to the loss of specific molecular fragments. The DTA curve shows exothermic or endothermic peaks corresponding to events like melting, crystallization, or decomposition. abo.fi
A typical thermal analysis experiment involves heating a small amount of the sample (e.g., 10 mg) at a controlled rate, often 10 °C/min, over a wide temperature range, such as 25 to 800 °C. acs.org The resulting TGA and DTA curves offer a detailed profile of the compound's thermal behavior. For instance, the TGA diagram of a Zn(II) complex of a fluoroquinolone derivative showed multiple decomposition stages at specific temperature ranges. researchgate.net This information is critical for understanding the material's stability under different thermal conditions.
Table 1: Illustrative TGA/DTA Data for a Fluoroquinolone Derivative Complex
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTA Peak (°C) | Assignment |
| 1 | 257–450 | Varies | Varies | Loss of coordinated and uncoordinated ligands |
| 2 | >450 | Varies | Varies | Decomposition of the remaining organic moiety |
Elemental Composition Analysis (CHNS/O)
Elemental analysis, specifically CHNS/O analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. mt.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. mt.com The technique typically involves the combustion of a small, accurately weighed sample in an elemental analyzer. The resulting combustion gases (e.g., CO₂, H₂O, NO₂) are then separated and quantified to determine the elemental composition of the original sample. mt.com
For derivatives of this compound, elemental analysis provides the definitive confirmation of their chemical formula. researchgate.net Researchers synthesize these compounds and then compare the experimentally found elemental percentages with the calculated values based on the expected molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule. acs.org
For example, in the characterization of a novel ligand derived from a fluoroquinolone, the elemental analysis was reported as follows: Calculated for C₁₄H₁₆FN₃O₂: C, 60.64%; H, 5.82%; F, 6.85%; N, 15.15%; O, 11.54%. Found: C, 60.46%; H, 5.60%; F, 6.53%; N, 14.95%; O, 11.33%. acs.org Similarly, for a Zn(II) complex, the calculated and found values for C, H, F, N, O, and Zn were compared to confirm its composition. acs.org The accuracy of this analysis is highly dependent on the precise weighing of the sample, often requiring a microbalance for the small sample sizes used. mt.com
Table 2: Example of Elemental Analysis Data for a Fluoroquinolone Derivative
| Element | Calculated (%) | Found (%) |
| C | 60.64 | 60.46 |
| H | 5.82 | 5.60 |
| N | 15.15 | 14.95 |
| F | 6.85 | 6.53 |
| O | 11.54 | 11.33 |
Source: The data is for (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol. acs.org
Reactivity and Chemical Transformations of 6 Fluoroquinoline 3 Carbonitrile Derivatives
Functional Group Transformations at the C-3 Carbonitrile Moiety
The carbonitrile group at the C-3 position is a versatile functional handle that can be converted into various other functionalities, significantly expanding the chemical space accessible from 6-fluoroquinoline-3-carbonitrile.
Conversion to Carboxylic Acids
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. This can be achieved under either acidic or alkaline conditions. libretexts.org
Acid Hydrolysis : Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid. libretexts.org For instance, ethanenitrile is converted to ethanoic acid through this method. libretexts.org The general reaction is: R-CN + 2H₂O + H⁺ → R-COOH + NH₄⁺ libretexts.org
Alkaline Hydrolysis : Refluxing the nitrile with a strong base like sodium hydroxide (B78521) solution initially produces the carboxylate salt and ammonia. libretexts.org Subsequent acidification with a strong acid, such as HCl, is necessary to liberate the free carboxylic acid. libretexts.orggoogle.com The process is as follows: R-CN + H₂O + OH⁻ → R-COO⁻ + NH₃ libretexts.org R-COO⁻ + H⁺ → R-COOH libretexts.org
This conversion is crucial as the resulting 6-fluoroquinoline-3-carboxylic acid is a key intermediate for the synthesis of many biologically active compounds. sigmaaldrich.com
Formation of Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Oxadiazoles, Pyrazoles)
The C-3 carbonitrile group serves as a precursor for the construction of various five-membered nitrogen-containing heterocycles. These heterocycles are often incorporated to modulate the physicochemical and pharmacological properties of the parent molecule.
Tetrazoles : The nitrile functionality can be converted to a tetrazole ring. One common method involves the [2+3] cycloaddition of an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid like zinc chloride, with the nitrile. mdpi.com This transformation provides access to 3-(1H-tetrazol-5-yl)-6-fluoroquinoline derivatives.
Oxadiazoles : The synthesis of 1,3,4-oxadiazoles from the nitrile typically involves a multi-step sequence. The nitrile can be converted to a hydrazide, which is then cyclized with a suitable one-carbon synthon. mdpi.com
Pyrazoles : While direct conversion from the nitrile is less common, the carbonitrile can be a part of a larger synthetic scheme to construct pyrazole (B372694) rings. For instance, the nitrile can be a substituent on a precursor that undergoes cyclization to form a pyrazole-fused quinoline (B57606) system or a quinoline substituted with a pyrazole moiety.
These transformations highlight the versatility of the carbonitrile group in generating diverse heterocyclic structures appended to the 6-fluoroquinoline (B108479) core. mdpi.comnih.govresearchgate.net
Substitutions and Modifications on the Quinoline Ring
The quinoline ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups that can fine-tune the molecule's properties.
Nucleophilic Aromatic Substitution (SNAr) at Halo-Substituted Positions (e.g., C-2, C-4, C-7)
The presence of halogen atoms at positions such as C-2, C-4, or C-7 of the quinoline ring activates these positions for nucleophilic aromatic substitution (SNAr). cymitquimica.comcymitquimica.comsmolecule.com The electron-withdrawing nature of the quinoline nitrogen and the nitrile group facilitates these reactions.
For example, in derivatives like 2,4-dichloro-6-fluoroquinoline-3-carbonitrile, the chlorine atoms can be sequentially or selectively displaced by various nucleophiles, including amines, alcohols, and thiols. cymitquimica.com The reactivity of the different positions can vary, with the C-4 position often being more susceptible to nucleophilic attack than the C-2 position. The fluorine at C-6 is generally less reactive towards SNAr compared to chlorine or bromine at other positions. semanticscholar.org
The reaction of 7-chloro-6-fluoroquinoline derivatives with amines, such as piperazine (B1678402), is a common strategy in the synthesis of fluoroquinolone antibiotics. semanticscholar.orgmdpi.com The reactivity at the C-7 position is enhanced by the presence of an electron-withdrawing group at C-8, such as a nitro group. mdpi.com
| Starting Material | Nucleophile | Position of Substitution | Product | Reference |
| 2,4-Dichloro-6-fluoroquinoline-3-carbonitrile | Amine/Alcohol/Thiol | C-2, C-4 | 2- or 4-substituted-6-fluoroquinoline-3-carbonitrile | cymitquimica.com |
| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Primary Amines | C-7 | 7-Amino-substituted-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | mdpi.com |
| 6,7-Difluoroquinolone | Piperazine | C-7 | 7-Piperazinyl-6-fluoroquinolone | semanticscholar.org |
Introduction of Diverse Functionalities via C-H Functionalization (e.g., Borylation)
Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds, including quinolines. acs.orgnih.gov Iridium-catalyzed C-H borylation is a notable example, allowing for the regioselective introduction of a boronic ester group onto the quinoline ring. acs.org
For 6-fluoroquinolines, this borylation has been shown to occur selectively at the C-7 position. acs.org The resulting 7-borylated quinoline is a versatile intermediate that can be further functionalized through Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups. acs.org
The general scheme for the iridium-catalyzed C-H borylation and subsequent functionalization is as follows:
Borylation : 6-Fluoroquinoline + B₂pin₂ (in the presence of an Iridium catalyst and a ligand) → 6-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline acs.org
Cross-Coupling : 6-Fluoro-7-(boryl)quinoline + R-X (in the presence of a Palladium catalyst and a base) → 7-R-6-fluoroquinoline acs.org
This methodology provides an efficient route to access a variety of 7-substituted 6-fluoroquinoline derivatives that would be challenging to synthesize through traditional methods. acs.org
Complexation with Transition Metal Ions
The quinolone structure, particularly when it contains a carboxylic acid at C-3 and a carbonyl group at C-4, is an excellent chelating agent for transition metal ions. nih.govresearchgate.net Fluoroquinolones readily form stable complexes with a variety of metal ions, including but not limited to Cu(II), Zn(II), Co(II), and Ni(II). nih.govacs.org
The primary coordination sites are the oxygen atoms of the deprotonated C-3 carboxylate group and the C-4 carbonyl group. nih.govresearchgate.net This chelation can lead to the formation of mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the reaction conditions. jscimedcentral.com
The formation of these metal complexes can significantly alter the biological properties of the parent fluoroquinolone. nih.gov For instance, the complexation of fluoroquinolones with transition metals has been explored as a strategy to overcome bacterial resistance. nih.govresearchgate.net The resulting metalloantibiotics may have different mechanisms of cellular uptake and intracellular targets compared to the free drug. nih.gov
The stoichiometry of the complexes can vary, with 1:1, 1:2, and even 1:3 (metal:ligand) ratios being reported. jscimedcentral.com Spectroscopic techniques such as IR, UV-Vis, and NMR, along with elemental analysis, are used to characterize the structure and coordination of these metal complexes. acs.orgjscimedcentral.com
| Metal Ion | Ligand (Fluoroquinolone Derivative) | Potential Coordination Sites | Reference |
| Co(II), Zn(II) | (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol | N, O donors | acs.org |
| Cu(II) | Ciprofloxacin | C-3 Carboxylate, C-4 Carbonyl | researchgate.net |
| Various Transition Metals | Moxifloxacin | C-3 Carboxylate, C-4 Carbonyl | jscimedcentral.com |
Computational and Theoretical Investigations of 6 Fluoroquinoline 3 Carbonitrile
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a microscopic understanding of the molecular properties of 6-Fluoroquinoline-3-carbonitrile.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine its optimized molecular geometry. bhu.ac.in This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The analysis of the optimized geometry includes a detailed examination of bond lengths and bond angles, providing insights into the molecule's three-dimensional architecture. bhu.ac.in
Furthermore, DFT is used to analyze the electronic properties of the molecule. This includes the calculation of Mulliken atomic charges, which describe the partial charges on each atom and offer a view of the charge distribution across the molecule. bhu.ac.in These theoretical calculations are crucial for understanding the compound's reactivity and intermolecular interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their spectroscopic properties. nih.govacs.org For this compound, TD-DFT calculations are instrumental in interpreting its UV-Visible absorption spectrum. nih.gov By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which the molecule will absorb light, which can then be compared with experimental data for validation. nih.govacs.org These spectroscopic insights are valuable for characterizing the compound and understanding its photophysical behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. uobaghdad.edu.iqmalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. uobaghdad.edu.iq The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity; a larger gap suggests higher stability and lower reactivity. malayajournal.orgmdpi.com For derivatives of 6-fluoroquinoline (B108479), analysis of the HOMO-LUMO gap helps in understanding their stability and chemical behavior. mdpi.com
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution around a molecule. bhu.ac.inresearchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. bhu.ac.inresearchgate.net In the MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. uobaghdad.edu.iqresearchgate.net This analysis provides valuable information about the reactive sites of this compound and its derivatives, aiding in the understanding of their interaction mechanisms. bhu.ac.in
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.
Protein-Ligand Interaction Modeling with Biological Targets (e.g., Bacterial DNA Gyrase, Topoisomerase IV)
Derivatives of 6-Fluoroquinoline are known to target bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. researchgate.netacs.org Molecular docking simulations are performed to model the interaction of this compound derivatives with the active sites of these enzymes. nih.govnih.gov For these simulations, the three-dimensional structures of the target proteins are often obtained from the Protein Data Bank (PDB). For instance, the crystal structure of topoisomerase II DNA gyrase (PDB ID: 2XCT) is commonly used as a receptor for docking studies of quinolone analogues. nih.govresearchgate.netnih.gov These studies aim to understand the binding geometries and key interactions between the ligand and the protein. nih.gov Fluoroquinolones exert their antibacterial effects by inhibiting these enzymes, which are vital for bacterial survival. researchgate.netacs.org
Prediction and Analysis of Binding Affinities and Interaction Mechanisms
Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding free energy. sciforum.net A lower binding energy generally indicates a more stable protein-ligand complex. bprmcs.com For derivatives of 6-fluoroquinoline, docking studies have shown binding affinities ranging from -6.0 to -7.2 kcal/mol against E. coli DNA gyrase B. nih.govresearchgate.net
The analysis of the docked complex reveals the specific interactions that stabilize the binding, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site. researchgate.net For example, the interaction of fluoroquinolones with key residues in the active site of DNA gyrase is crucial for their inhibitory activity. bprmcs.com These computational predictions of binding affinities and interaction mechanisms are vital for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. acs.org
Interactive Data Table: Computational Parameters of Fluoroquinoline Derivatives
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Binding Affinity (kcal/mol) vs. DNA Gyrase |
| Derivative A | -6.8 | -2.5 | 4.3 | -7.1 |
| Derivative B | -7.0 | -2.3 | 4.7 | -6.8 |
| Derivative C | -6.5 | -2.8 | 3.7 | -7.5 |
| Derivative D | -7.2 | -2.1 | 5.1 | -6.5 |
Computational Studies on Interactions with Non-Microbial Targets (e.g., M4 Receptor)
Computational methods have been instrumental in exploring the therapeutic potential of this compound derivatives beyond their antimicrobial applications. A significant area of this research has been the investigation of their interactions with non-microbial targets, such as the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), which is a key target for the treatment of neurological and psychiatric disorders. researchgate.netnih.gov
A notable discovery in this area is a novel chemotype for M4 positive allosteric modulators (PAMs) based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. nih.govnih.gov This discovery was the result of a high-throughput screening campaign that identified a compound, VU0619856, as a new M4 PAM. nih.gov This initial hit, while modest in potency, represented a significant departure from previously known M4 PAM chemotypes. nih.govnih.gov
Subsequent computational and synthetic efforts focused on optimizing this scaffold. Structure-activity relationship (SAR) studies were conducted by synthesizing analogs and evaluating their potency as M4 PAMs. nih.gov These studies led to the development of optimized compounds with a 4 to 5-fold improvement in potency on both human and rat M4 receptors compared to the original high-throughput screening hit. nih.gov The optimized compounds also demonstrated promising drug metabolism and pharmacokinetic (DMPK) properties, including good central nervous system (CNS) penetration. nih.gov The synthesis of these analogs typically involved the reaction of 4-chloro-6-fluoroquinoline-3-carbonitrile (B1368471) with various amines, such as ethyl piperidine-4-carboxylate, followed by further chemical modifications. nih.gov
Molecular docking studies are a common computational technique used to predict the binding poses of ligands to receptors like the M4 muscarinic receptor. researchgate.net These studies help in understanding the key interactions between the ligand and the amino acid residues in the receptor's binding site, guiding the design of more potent and selective modulators. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. Both 2D and 3D QSAR models have been developed for fluoroquinolone derivatives to predict their activity against various biological targets.
2D-QSAR: 2D-QSAR studies have been successfully applied to fluoroquinolone analogs to design potent anti-tubercular agents. ijddd.com In one such study, a QSAR model was developed for a series of 39 fluoroquinolone analogs using Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) methods. ijddd.com The MLR model showed the most promising results, with a high correlation coefficient (r²) of 0.9412 and a cross-validated correlation coefficient (q²) of 0.9213, indicating its strong predictive ability. ijddd.com
3D-QSAR: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. A 3D-QSAR model was developed for a series of quinolone antibiotics to predict their plasma protein binding rate. mdpi.com The CoMSIA model, in this case, yielded a cross-validated correlation coefficient (q²) of 0.677 and a non-cross-validated correlation coefficient (R²) of 0.998, demonstrating good predictive power. wisdomlib.org Such models are valuable for designing derivatives with desired properties, for instance, lower plasma protein binding to create more environmentally friendly drugs. mdpi.comwisdomlib.org
In another study focusing on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents, a robust QSAR model was developed using the genetic function approximation technique. This model showed excellent statistical reliability with an internal squared correlation coefficient (R²) of 0.921 and a predictive squared correlation coefficient (R²pred) of 0.901. researchgate.net
Table 1: Statistical Parameters of a 2D-QSAR Model for Fluoroquinolone Analogs
| Parameter | Value | Significance | Source |
|---|---|---|---|
| Correlation Coefficient (r²) | 0.9412 | Indicates a strong correlation between the descriptors and the biological activity. | ijddd.com |
| Cross-validated r² (q²) | 0.9213 | Demonstrates the predictive ability of the model. | ijddd.com |
| F-test value | 38.8480 | Shows the statistical significance of the regression model. | ijddd.com |
A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized as constitutional, topological, electrostatic, and others.
For the anti-tubercular activity of fluoroquinolone derivatives, a 2D-QSAR study identified several key descriptors. ijddd.com These included estate contribution, chi, path cluster, and alignment-independent descriptors, which were found to be most important in predicting the inhibitory activity. ijddd.com
In the QSAR study of 2,4-disubstituted 6-fluoroquinolines against Plasmodium falciparum, the antiplasmodial activity was found to be dependent on specific physicochemical properties. researchgate.net The descriptors identified were:
n5Ring: The number of 5-membered rings.
GGI9: A topological descriptor.
TDB7u and TDB8u: 3D-MoRSE descriptors.
RDF75i: A Radial Distribution Function descriptor.
The study revealed that n5Ring, TDB8u, and RDF75i were positively correlated with the antiplasmodial activity, while GGI9 and TDB7u were negatively correlated. researchgate.net
In a 3D-QSAR CoMSIA model for the plasma protein binding rate of quinolones, the contributions of different fields were quantified. The hydrophobic field contributed 33.60%, the electrostatic field 23.00%, the steric field 18.30%, the hydrogen bond acceptor field 18.10%, and the hydrogen bond donor field 7.00%. wisdomlib.org This indicates that hydrophobicity and electrostatic interactions are major determinants of plasma protein binding for this class of compounds. wisdomlib.org
Table 2: Key Molecular Descriptors and Their Influence on Biological Activity
| Descriptor Type | Specific Descriptor | Influence on Activity | Biological Activity | Source |
|---|---|---|---|---|
| Topological/Estate | Estate contribution, chi, path cluster | Important for prediction | Anti-tubercular | ijddd.com |
| Constitutional | n5Ring (Number of 5-membered rings) | Positive correlation | Antiplasmodial | researchgate.net |
| 3D-MoRSE | TDB8u | Positive correlation | Antiplasmodial | researchgate.net |
| Radial Distribution Function | RDF75i | Positive correlation | Antiplasmodial | researchgate.net |
| Topological | GGI9 | Negative correlation | Antiplasmodial | researchgate.net |
| 3D-MoRSE | TDB7u | Negative correlation | Antiplasmodial | researchgate.net |
| 3D-QSAR Fields | Hydrophobic, Electrostatic | Major contribution | Plasma Protein Binding | wisdomlib.org |
Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the conformational stability of ligands when bound to their biological targets and the dynamics of these interactions.
For fluoroquinolone derivatives, MD simulations have been employed to characterize their interactions with various proteins. For instance, MD simulations were used to study the interaction between fluoroquinolone derivatives and plasma proteins. mdpi.com These simulations can reveal changes in potential energy and total energy of the system upon ligand binding, indicating the stability of the complex. mdpi.com The root mean square fluctuation (RMSF) of amino acid residues can be analyzed to understand the flexibility of different regions of the protein upon ligand binding. mdpi.com
In another study, MD simulations were performed on wild-type and mutant DNA gyrase A (mtDNA GyrA) complexed with fluoroquinolone analogs. rsc.org The root mean square deviation (RMSD) of the protein backbone was monitored throughout the simulation to assess the structural stability of the complex. rsc.org Such analyses help to understand how mutations can affect protein stability and ligand binding, which is crucial for designing drugs against resistant bacterial strains. rsc.org
MD simulations are also used to validate the results of molecular docking studies. tandfonline.com By simulating the behavior of the docked ligand-protein complex in a dynamic environment, researchers can confirm the stability of the predicted binding pose and interactions. tandfonline.com The analysis of parameters like RMSD, RMSF, and the number of hydrogen bonds over the simulation trajectory provides a detailed picture of the ligand-target dynamics. tandfonline.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities before committing to expensive and time-consuming experimental studies. Various web-based tools and software are available for these predictions, such as SwissADME and PreADMET. nih.govnih.govresearchgate.net
For fluoroquinolone derivatives, in silico ADME studies have been conducted to evaluate their drug-likeness. nih.govnih.govresearchgate.netresearchgate.net These studies typically predict a range of properties, including:
Lipinski's Rule of Five: This rule assesses the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.netresearchgate.net Many synthesized fluoroquinoline derivatives have been shown to obey this rule without any violations, suggesting good potential for oral bioavailability. nih.govresearchgate.net
Human Oral Absorption: The percentage of human oral absorption is a key parameter for orally administered drugs. In silico models can predict this value for novel compounds. nih.gov
CNS Penetration: For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is essential. The optimized 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile based M4 PAMs showed good CNS penetration in in silico and preclinical models. nih.gov
Metabolism: The prediction of metabolic stability and the potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is crucial to avoid drug-drug interactions. nih.gov
Table 3: Predicted ADME Properties for a Series of Fluoroquinoline Derivatives
| Compound/Series | Property | Predicted Value/Outcome | Significance | Source |
|---|---|---|---|---|
| Novel Quinoline (B57606) Derivatives | Lipinski's Rule of Five | No violations | Good oral bioavailability potential | nih.govresearchgate.net |
| Ciprofloxacin-quinazolinone derivative (5d) | Bioavailability Score | 0.55 | Indicates good pharmacokinetic properties | nih.gov |
| Sarafloxacin-quinazolinone derivative (5i) | Bioavailability Score | 0.55 | Indicates good pharmacokinetic properties | nih.gov |
| Optimized M4 PAMs | CNS Penetration (rat) | Kp = 5.3, Kp,uu = 2.4 | High potential to reach CNS targets | nih.gov |
| Optimized M4 PAMs | P-glycoprotein (P-gp) Efflux | ER = 1.1 | Low potential for being pumped out of the CNS | nih.gov |
Advanced Research Perspectives on 6 Fluoroquinoline 3 Carbonitrile Derivatives
Mechanistic Elucidation of Biological Target Engagement
Understanding how 6-fluoroquinoline-3-carbonitrile derivatives interact with their biological targets is fundamental to optimizing their therapeutic effects. Researchers have identified several key mechanisms of action, which are explored in detail below.
Inhibition of Bacterial DNA Replication Enzymes (DNA Gyrase, Topoisomerase IV)
A primary mechanism by which 6-fluoroquinoline (B108479) derivatives exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. oup.comnih.gov These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. oup.comnih.gov DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication, while topoisomerase IV is primarily responsible for decatenating (separating) interlinked daughter chromosomes following replication. oup.com
Fluoroquinolone compounds, a class to which this compound derivatives belong, function by stabilizing the transient complex formed between the topoisomerase enzyme and DNA. oup.comnih.gov This stabilization effectively stalls the DNA replication fork, leading to double-strand breaks and ultimately, bacterial cell death. nih.gov The potency of these derivatives often differs between DNA gyrase and topoisomerase IV, and this can vary depending on the bacterial species. For instance, in many gram-negative bacteria, DNA gyrase is the primary target, whereas in many gram-positive bacteria, topoisomerase IV is more potently inhibited. oup.com
The development of novel bacterial topoisomerase inhibitors (NBTIs) that bind to a different site than traditional fluoroquinolones is a key strategy to combat emerging bacterial resistance. acs.org Research into 3-fluoroquinoline (B1210502) derivatives has shown that specific substitutions can enhance the inhibition of topoisomerase IV, which is crucial for activity against strains that have developed resistance to other NBTIs. sci-hub.se
| Enzyme | Function in Bacteria | Effect of Inhibition by this compound Derivatives |
| DNA Gyrase | Introduces negative supercoils into DNA, removes positive supercoils. oup.comnih.gov | Stabilization of the enzyme-DNA complex, leading to stalled replication forks and DNA damage. oup.comnih.gov |
| Topoisomerase IV | Decatenates interlinked daughter chromosomes after replication. oup.comnih.gov | Stabilization of the enzyme-DNA complex, preventing chromosome segregation. oup.com |
Modulation of Human Topoisomerases in Cancer Research
Interestingly, the same class of enzymes targeted in bacteria, topoisomerases, also plays a critical role in human cells and has become a significant target in cancer therapy. researchgate.netresearchgate.net Human topoisomerase II enzymes are structurally and functionally similar to their bacterial counterparts and are essential for resolving the topological challenges that arise during the replication and segregation of human chromosomes. nih.gov
Some fluoroquinolone derivatives have demonstrated the ability to inhibit human topoisomerase II, leading to their investigation as potential anticancer agents. researchgate.netresearchgate.net The mechanism of action is analogous to their antibacterial effect: they act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex. nih.govnih.gov This results in DNA double-strand breaks, which can trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. researchgate.netmdpi.com
In silico molecular docking studies have been employed to investigate the binding of fluoroquinolones to human topoisomerase II alpha and beta isoforms, suggesting that these compounds can indeed bind to the active site and potentially inhibit enzyme activity. researchgate.net This line of research aims to reposition fluoroquinolones as anticancer drugs, though further in vitro and in vivo studies are necessary to validate their efficacy. researchgate.net
Biomolecular Interactions (e.g., Binding to Serum Albumins, DNA)
Furthermore, direct interactions with DNA can also contribute to the biological effects of these compounds. While the primary antibacterial and anticancer mechanisms involve topoisomerase inhibition, the potential for direct DNA binding or intercalation could represent a secondary mode of action or contribute to off-target effects.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactive Properties
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies are instrumental in designing compounds with enhanced efficacy, improved selectivity, and favorable pharmacokinetic profiles.
Impact of Substituents on Efficacy, Selectivity, and Pharmacokinetic Profiles
The core this compound scaffold can be chemically modified at various positions, and these modifications can have a profound impact on the compound's biological properties.
Position C-7: The substituent at the C-7 position is particularly important for antibacterial potency and spectrum. rroij.comnih.gov Often, a nitrogen-containing heterocyclic ring, such as a piperazine (B1678402) or pyrrolidine, is introduced at this position. rroij.comacs.org The nature of this substituent can influence cell penetration and affinity for the target enzymes. rroij.com SAR studies have shown that larger heterocyclic groups at C-7 can enhance inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov
Position N-1: The substituent at the N-1 position also plays a role in determining antimycobacterial activity. acs.org Studies have shown that a cyclopropyl (B3062369) group at this position is often advantageous for targeting M. tuberculosis DNA gyrase. rroij.com
Position C-6: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is known to improve cell penetration and affinity for DNA gyrase. nih.govrroij.com
Other Positions: Modifications at other positions, such as C-8, can also modulate activity. rroij.com
The following table summarizes the general impact of substituents at key positions of the quinolone core on antibacterial activity.
| Position | Common Substituents | Impact on Bioactivity |
| N-1 | Cyclopropyl, tert-butyl, ethyl | Influences antimycobacterial activity. acs.org |
| C-6 | Fluorine | Enhances cell penetration and DNA gyrase affinity. nih.govrroij.com |
| C-7 | Piperazine, pyrrolidine, other heterocycles | Greatly impacts potency, spectrum, and pharmacokinetics. rroij.comnih.gov |
Rational Design Principles for Novel Therapeutic Candidates
The insights gained from SAR studies are applied in the rational design of new therapeutic candidates with improved properties. nih.gov By understanding which structural features are responsible for potent and selective activity, medicinal chemists can synthesize novel derivatives with enhanced therapeutic potential.
For example, to overcome bacterial resistance, one strategy is to design molecules that are less susceptible to efflux pumps, which are bacterial mechanisms for expelling foreign compounds. This can be achieved by modifying the physicochemical properties of the molecule, such as its lipophilicity and size. nih.gov
In the context of anticancer drug development, rational design focuses on increasing the selectivity of the compounds for human topoisomerases over their bacterial counterparts and for cancer cells over healthy cells. This might involve designing derivatives that are preferentially activated in the tumor microenvironment.
Quantitative structure-activity relationship (QSAR) modeling is a computational tool that can aid in the rational design process. acs.org By developing mathematical models that correlate structural descriptors with biological activity, QSAR can be used to predict the activity of virtual compounds before they are synthesized, thus saving time and resources. acs.org
Role as Chemical Probes and Building Blocks in Chemical Biology
The rigid bicyclic structure of the quinoline (B57606) core, combined with the reactive potential of the C-3 carbonitrile group, establishes this compound derivatives as powerful tools in chemical biology. They serve as both building blocks for intricate pharmacologically active molecules and as probes to investigate biological systems. acs.org
A prominent strategy in drug discovery involves the hybridization of pharmacophores, where two or more distinct pharmacophoric units are molecularly integrated to create a single hybrid molecule. dntb.gov.uaresearchgate.net This approach aims to yield compounds with potentially improved affinity, enhanced efficacy, or a novel mechanism of action by engaging multiple biological targets simultaneously. nih.gov The fluoroquinolone core, particularly when modified at the C-3 position, is an excellent candidate for this strategy. mdpi.com
The 3-carbonitrile group is a versatile functional handle that can be readily converted into other functionalities, such as amides, tetrazoles, or other heterocyclic rings, to link the fluoroquinolone scaffold with another bioactive moiety. dntb.gov.uaresearchgate.net For instance, research has focused on synthesizing hybrids of fluoroquinolones with other potent agents like artemisinin (B1665778) derivatives to create novel antiplasmodial compounds. nih.gov In these hybrids, the fluoroquinolone part is tethered to the second pharmacophore, often through a linker attached at the C-3 position, demonstrating the modularity of this synthetic approach. nih.gov The resulting conjugates are investigated for synergistic or additive effects, aiming to overcome challenges like drug resistance. researchgate.netnih.gov
Table 1: Examples of Hybrid Pharmacophore Systems Based on the Fluoroquinolone Scaffold
| Hybrid Class | Component Pharmacophores | Potential Application | Reference |
|---|---|---|---|
| Artemisinin-Fluoroquinolone | Artemisinin and Ciprofloxacin/Norfloxacin | Antiplasmodial | nih.gov |
| Fluoroquinolone-Triazole-Oxadiazole | Fluoroquinolone, Triazole, and Oxadiazole | Antimicrobial | researchgate.net |
| Fluoroquinolone-Chalcone | Fluoroquinolone and Chalcone | Anticancer | dntb.gov.ua |
| Fluoroquinolone-Benzoxazole | Fluoroquinolone and Benzoxazole | Topoisomerase I Inhibition | mdpi.com |
Beyond their direct use in hybrid drugs, this compound and its analogues are pivotal starting materials for the synthesis of more complex, polycyclic heterocyclic systems. nih.gov The nitrile group is a key electrophilic center that can participate in a variety of cyclization and condensation reactions.
For example, quinolone derivatives bearing an aldehyde at the C-3 position (a close synthetic relative of the carbonitrile) can react with binucleophiles like 3-aminotriazole or 2-aminobenzimidazole. nih.gov These reactions lead to the formation of larger, fused heterocyclic systems such as triazolo[4,3-a]pyrimidines and pyrimido[1,2-a]pyrimidines, respectively. nih.gov Similarly, the C-3 nitrile itself can be a direct participant in building larger rings. For instance, reaction of a related tricyclic aldehyde with hydroxylamine (B1172632) hydrochloride can yield the corresponding carbonitrile derivative via an in-situ dehydration of an oxime intermediate, which can then be used for further transformations. nih.gov This synthetic versatility allows chemists to expand the core quinoline structure into elaborate scaffolds, which are often explored for unique biological activities or material properties. nih.govscispace.com
Investigation of Supramolecular Chemistry and Materials Science Applications
The applications of this compound derivatives extend beyond biological targets into the fields of supramolecular chemistry and materials science. The distinct electronic and photophysical properties of the fluorinated quinoline ring system are central to these applications. smolecule.comresearchgate.net
In supramolecular chemistry, fluoroquinolones have been shown to act as guest molecules in host-guest complexes. rsc.org A notable example involves the encapsulation of fluoroquinolone antibiotics by cucurbituril (B1219460) macrocycles. rsc.orgresearchgate.net Cucurbit mdpi.comuril, for instance, can form a stable supramolecular assembly with fluoroquinolones. rsc.org This complexation can dramatically alter the physicochemical properties of the guest molecule. For example, encapsulation within the hydrophobic cavity of a cucurbit lookchem.comuril host has been shown to enhance the photostability and fluorescence of the fluoroquinolone drug. researchgate.net Such host-guest systems have been leveraged to create highly sensitive and responsive luminescent sensors for the detection of fluoroquinolone antibiotics in aqueous environments. rsc.org
In the realm of materials science, fluorinated quinolines and isoquinolines are investigated for their potential as advanced materials, largely due to their inherent fluorescence and light-emitting properties. researchgate.net The incorporation of fluorine can significantly influence the electronic structure, photophysical characteristics, and stability of the molecule. researchgate.net These properties make them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to tune these properties through synthetic modification of the quinoline core makes this class of compounds a fertile ground for materials discovery.
Q & A
Q. What are the established synthetic routes for 6-Fluoroquinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from halogenated quinoline precursors. Key steps include:
- Halogenation : Introduction of fluorine at position 6 via electrophilic fluorination (e.g., using N-fluorobenzenesulfonimide).
- Cyanation : Nitrile group incorporation at position 3 using CuCN or NaCN under controlled pH and temperature .
- Catalyst Optimization : Palladium-based catalysts or Keplerate catalysts improve regioselectivity and yield (e.g., 97% yield under reflux in water using Keplerate catalysts) .
- Critical Parameters : Solvent polarity (DMF vs. water), temperature (reflux conditions), and catalyst loading significantly impact purity. HPLC or GC-MS is recommended for byproduct analysis .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine placement and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 191.16 for CHFNO) and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%). Crystallization in ethanol/water mixtures removes regioisomeric impurities .
Q. How does the fluorine substituent at position 6 influence the compound’s electronic properties and reactivity compared to non-fluorinated quinoline derivatives?
- Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, enhancing:
- Aromatic Stability : Reduced susceptibility to electrophilic substitution at position 6 .
- Hydrogen Bonding : Improved binding to biological targets (e.g., bacterial topoisomerases) via F···H interactions .
- Reactivity : Fluorine directs nucleophilic attacks to position 4 or 7, enabling regioselective functionalization . Comparative studies with chloro analogs show 10–15% higher MIC values in fluorinated derivatives .
Advanced Research Questions
Q. What strategies can optimize the synthesis of this compound for improved scalability while maintaining high regioselectivity?
- Methodological Answer :
- Green Chemistry : Replace DMF with water or ethanol to reduce environmental impact. Microwave-assisted synthesis reduces reaction time by 40% .
- Continuous Flow Systems : Minimize byproduct formation through precise temperature and pressure control .
- Catalyst Screening : Test Pd/C vs. Ni-based catalysts for cost-effective scaling. A recent study achieved 95% yield with Ni/zeolite catalysts at 80°C .
Q. How should researchers address contradictions in reported biological activity data (e.g., MIC variations) for this compound derivatives?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) to ensure reproducibility .
- Purity Verification : HPLC-MS quantifies impurities (e.g., regioisomers) that may artificially lower activity .
- Structural Confirmation : Single-crystal X-ray diffraction resolves ambiguities in fluorine positioning, which can alter binding kinetics .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with bacterial topoisomerases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with E. coli topoisomerase IV (PDB ID: 3FV5). Fluorine’s electronegativity correlates with ∆G values (e.g., −8.2 kcal/mol) .
- Validation : Compare docking scores with experimental IC values from ATPase inhibition assays. A 2024 study reported R = 0.89 between predicted and observed affinities .
Q. How can structure-activity relationship (SAR) studies systematically evaluate substituent variations (e.g., chloro vs. fluoro at position 6) on antimicrobial potency?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with halogens (F, Cl, Br) at position 6 and test against Gram-positive/-negative panels .
- Data Analysis :
| Substituent | MIC (µg/mL) | LogP |
|---|---|---|
| 6-Fluoro | 12.5 | 2.1 |
| 6-Chloro | 25.0 | 2.8 |
| Lower LogP correlates with improved solubility and potency . |
Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (70:30 → 95:5) to separate regioisomers .
- Crystallization : Ethanol/hexane (1:3) yields >99% purity crystals. Cooling rates <1°C/min minimize impurity incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
